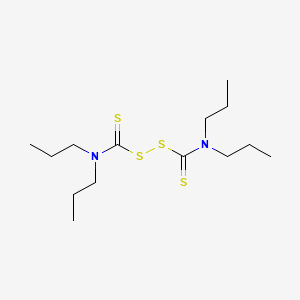

Disulfide, bis(dipropylthiocarbamoyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disulfide, bis(dipropylthiocarbamoyl) is a useful research compound. Its molecular formula is C14H28N2S4 and its molecular weight is 352.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disulfide, bis(dipropylthiocarbamoyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(dipropylthiocarbamoyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Disulfide, bis(dipropylthiocarbamoyl) has the chemical formula C14H28N2S4 and is characterized by its disulfide linkage and thiocarbamoyl functional groups. Its structure allows it to participate in redox reactions, making it useful in various applications.

Medicinal Chemistry

Antimicrobial and Anticancer Applications

Dithiocarbamate derivatives, including disulfide compounds like bis(dipropylthiocarbamoyl), have been investigated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, studies have shown that dithiocarbamate complexes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Furthermore, the anticancer potential of dithiocarbamate compounds has been explored. Their ability to form stable complexes with transition metals enhances their efficacy as chemotherapeutic agents. These complexes can induce apoptosis in cancer cells and inhibit tumor growth .

Material Science

Crosslinking Agents in Polymer Chemistry

Disulfide, bis(dipropylthiocarbamoyl) is utilized as a crosslinking agent in the synthesis of various polymeric materials. Its ability to form reversible disulfide bonds allows for the development of dynamic materials that can self-heal and respond to environmental stimuli.

Table 1: Applications in Polymer Chemistry

| Application Type | Description |

|---|---|

| Self-Healing Polymers | Used in the synthesis of polymers that can repair themselves upon damage. |

| Drug Delivery Systems | Serves as a crosslinker in reduction-responsive hydrogels for drug delivery. |

| Coatings and Packaging Materials | Enhances the mechanical properties and durability of polymer coatings. |

The use of disulfides in polymer chemistry not only improves material properties but also contributes to sustainability through self-healing capabilities .

Environmental Applications

Heavy Metal Remediation

Dithiocarbamate compounds have shown promise in environmental applications, particularly in the remediation of heavy metals from contaminated water sources. The chelating ability of these compounds allows them to bind heavy metals effectively, facilitating their removal from the environment.

Case Study: Heavy Metal Removal

A study demonstrated that dithiocarbamate derivatives could effectively reduce lead and cadmium concentrations in water samples. By forming stable complexes with these metals, disulfides contribute to cleaner water sources .

Industrial Applications

Vulcanization Process

In industrial settings, disulfides are crucial for the vulcanization of rubber. This process enhances the elasticity and durability of rubber products, making them suitable for various applications ranging from automotive tires to industrial seals.

Propriétés

Numéro CAS |

2556-42-5 |

|---|---|

Formule moléculaire |

C14H28N2S4 |

Poids moléculaire |

352.7 g/mol |

Nom IUPAC |

dipropylcarbamothioylsulfanyl N,N-dipropylcarbamodithioate |

InChI |

InChI=1S/C14H28N2S4/c1-5-9-15(10-6-2)13(17)19-20-14(18)16(11-7-3)12-8-4/h5-12H2,1-4H3 |

Clé InChI |

ICEXLMACENYGPP-UHFFFAOYSA-N |

SMILES canonique |

CCCN(CCC)C(=S)SSC(=S)N(CCC)CCC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.